Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASNVBNVNCIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611232 | |
| Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1230486-65-3 | |
| Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 7-azabicyclo[2.2.1]heptane Intermediate
Method A: Five-step synthesis
Starting from suitable cyclohexane derivatives, a sequence of reactions including catalytic hydrogenation, protection/deprotection, and ring closure leads to the bicyclic amine with overall yields reported between 18% and 36% depending on the route and catalyst used (e.g., platinum oxide for higher yield).Method B: Improved catalytic Diels-Alder route
Utilizing N-carbomethoxypyrrole and acetylene dicarboxylic ester with aluminum chloride catalyst improves the yield of bicyclic intermediates significantly.
Step 2: Introduction of the Carboxylate Group
The bicyclic amine is reacted with carboxylation agents or esterification reagents to introduce the methyl carboxylate at the 2-position. Common reagents include methyl chloroformate or methyl trifluoroacetate under controlled conditions.
Esterification is often performed in aprotic solvents such as dichloromethane or acetonitrile, with bases like triethylamine or pyridine to neutralize the acid byproducts.
Step 3: Purification and Characterization
The crude product is purified by recrystallization from solvents such as methanol/ethyl acetate mixtures or by column chromatography.
Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalytic reduction | Platinum oxide or Raney nickel, H2, ethanol or aqueous ethanol | 18–36 | Higher yield with platinum oxide catalyst |
| 2 | Diels-Alder cycloaddition | N-carbomethoxypyrrole + acetylene dicarboxylic ester, AlCl3 catalyst | Up to 93 | Improved yield with AlCl3 catalyst |
| 3 | Ring closure (N-bridge formation) | Halogenated intermediates, base, aprotic solvent | Variable | Last step to form bicyclic amine |
| 4 | Esterification | Methyl chloroformate or methyl trifluoroacetate, pyridine or triethylamine, dichloromethane or acetonitrile | 70–85 | Esterification to methyl carboxylate derivative |
| 5 | Purification | Recrystallization or chromatography | — | Purity confirmed by NMR, IR, elemental analysis |
Research Findings and Notes
The overall synthetic yield of the bicyclic core is modest but has been improved significantly over early methods.
The barriers to rotation around the N-CO bond in N-acyl derivatives and N-NO bond in nitroso derivatives of the bicyclic amine are lower than in unstrained analogs, indicating strain effects in the bicyclic system.
The exo-2-chloro derivative of 7-azabicyclo[2.2.1]heptane has been synthesized and studied, providing insights into stereochemical outcomes and reactivity relevant to functionalization steps.
The use of trifluoroacetate esters in the preparation steps has been documented in patent literature, highlighting practical methods for esterification and purification.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a key intermediate for further functionalization. This reaction is typically performed under basic or acidic conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1 N NaOH in 70% EtOH (14 h) | 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | 77% | |
| LiOH in THF/H₂O (room temp) | 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | 85% |
The carboxylic acid derivative is pivotal in multicomponent reactions (e.g., Ugi reactions) to generate peptidomimetics .
Multicomponent Ugi Reaction
The carboxylic acid derivative participates in intramolecular Ugi reactions with aldehydes and isocyanides, forming polyfunctionalized azabicyclic peptidomimetics. Post-condensation acylations further diversify the products:
This methodology enables rapid access to structurally diverse compounds for drug discovery .
Heterocyclization Reactions
The bicyclic scaffold undergoes heterocyclization under basic conditions to form fused ring systems. For example:
The reaction pathway is influenced by the nitrogen-protecting group and the stereochemistry of substituents .
Nucleophilic Substitution at the Bridgehead Nitrogen
The bridgehead nitrogen exhibits nucleophilic character, enabling alkylation or acylation:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl | DCM, 0°C to room temp | N-Acetyl derivative | 89% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl derivative | 78% |
The N-acetyl derivative exhibits a rotational barrier of 1.2 kcal/mol about the N–CO bond, as determined by variable-temperature NMR .
Elimination Reactions
Bromo-substituted derivatives undergo elimination to form unsaturated bicyclic systems:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-7-azabicyclo derivative | t-BuOK, THF, reflux | 7-Azabicyclo[2.2.1]hept-2-ene | 78% |
This reaction is critical for synthesizing epibatidine analogs .
Catalytic Hydrogenation
Unsaturated derivatives can be hydrogenated to saturate the bicyclic framework:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Azabicyclo[2.2.1]hept-2-ene | H₂, PtO₂, EtOH | Fully saturated 7-azabicyclo[2.2.1]heptane | 95% |
Mechanistic Insights
DFT calculations rationalize the regioselectivity of heterocyclization reactions. The nucleophilic attack by the oxygen of the carbamate group dictates product formation in NaH/DMF-mediated reactions . Additionally, the pyramidalization of the bridgehead nitrogen in N-acyl derivatives influences their reactivity .
Scientific Research Applications
Applications in Organic Synthesis
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, particularly in the following areas:
- Peptidomimetics : Its structure allows it to mimic peptide bonds, facilitating the design of new therapeutic agents.
- Drug Development : The compound's ability to modulate enzyme activity and receptor binding positions it as a candidate for various pharmacological applications, especially in neuropharmacology and pain management .
Medicinal Chemistry Applications
The compound has been extensively studied for its potential therapeutic roles, particularly due to its interactions with muscarinic acetylcholine receptors (mAChRs). These receptors are critical in numerous physiological processes:
- Respiratory Diseases : Research indicates that derivatives of methyl 7-azabicyclo[2.2.1]heptane can be effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating mAChR activity .
- Cocaine Binding Studies : Investigations into its binding affinity at dopamine transporters have shown that while it is less potent than cocaine, it provides insights into the development of novel psychoactive substances .
Case Studies and Research Findings
Research has documented various case studies showcasing the applications of this compound:
- In Vitro Binding Affinity Studies : A study evaluated the binding affinities of different stereoisomers at dopamine transporters, revealing significant differences in potency that could inform drug design strategies targeting addiction pathways .
- Therapeutic Potential in Respiratory Conditions : Investigations into its derivatives have shown promise in modulating mAChR-mediated pathways, suggesting potential applications in treating respiratory diseases through targeted therapies .
- Synthetic Methodology Development : Research has focused on optimizing synthetic routes to enhance yield and efficiency, demonstrating the compound's versatility as a synthetic intermediate for complex molecule construction .
Mechanism of Action
The mechanism of action for Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₃NO₂ ().
- Molecular Weight : 155.19 g/mol ().
- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) ().
Synthesis :
The compound is synthesized via Diels–Alder reactions of unsaturated oxazolones with Danishefsky’s diene, followed by cyclization and resolution using chiral HPLC to isolate enantiomers (). Early synthetic routes achieved yields of 18–36% through multi-step sequences involving cycloadditions and transannular alkylation ().
Comparison with Similar Compounds
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Structural Differences :
Reactivity :
- Ethyl esters generally exhibit slower hydrolysis rates due to steric hindrance.
Penicillanic Acid Derivatives (e.g., 6-Aminopenicillanic Acid)
Structural Differences :
Reactivity :
- Susceptible to β-lactamase cleavage due to the strained β-lactam ring, unlike the hydrolytically stable 7-azabicyclo[2.2.1]heptane amides ().
tert-Butyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
Structural Differences :
- tert-Butyl ester group enhances steric protection of the carboxylate.
- Molecular Formula: C₁₁H₁₉NO₂ ().
Reactivity :
- Increased stability under basic conditions due to bulky tert-butyl group, enabling selective deprotection in multi-step syntheses ().
Methyl N-Benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
Structural Differences :
- Exo-thienyl and benzoyl substituents introduce steric and electronic effects.
- Molecular Formula: C₁₉H₁₉NO₃S ().
Reactivity :
Comparative Data Table
Key Research Findings
Hydrolytic Stability : this compound amides resist base-catalyzed hydrolysis due to pyramidalization of the amide nitrogen, reducing nucleophilic attack ().
Enantiomer Resolution : Chiral HPLC resolves racemic mixtures with >98% enantiomeric excess, critical for pharmaceutical applications ().
Synthetic Efficiency : Multi-gram synthesis achieves 43% overall yield via cycloaddition and cyclization ().
Biological Activity
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activity. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a rigid bicyclic framework that includes a nitrogen atom, which contributes to its distinctive chemical behavior. Its molecular formula is , and it exhibits properties that allow it to interact with various biological targets effectively.
The biological activity of this compound primarily involves its ability to form stable complexes with enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The compound's structure enables it to fit into enzyme active sites or receptor binding pockets, influencing biological processes such as neurotransmitter transport and enzyme catalysis.
Biological Activity Overview
Research has indicated several key areas of biological activity for this compound:
- Binding Affinity : Studies have shown that derivatives of this compound can act as ligands at the dopamine transporter, with binding affinities ranging from to , indicating a lower potency compared to cocaine but highlighting its potential as a pharmacological agent .
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity, particularly in relation to the dopamine system, which is crucial for various neurological functions.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds reveals the unique attributes of this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl endo-7-azabicyclo[2.2.1]heptane-2-carboxylate | Similar bicyclic structure | Different stereochemistry leads to variations in reactivity |
| 7-Azabicyclo[3.3.0]octane | Larger bicyclic system | Exhibits different ring strain and reactivity |
| 7-Azabicyclo[4.3.0]nonane | More complex bicyclic system | Offers different functionalization possibilities |
This table highlights how the structural variations among these compounds lead to differing biological activities and potential applications in drug design.
Synthesis Methods
Various synthesis methods have been developed for this compound, including:
- Oxidation : Using potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Employing lithium aluminum hydride in anhydrous ether.
- Substitution : Conducting nucleophilic substitution reactions with sodium hydride in dimethylformamide (DMF).
These methods allow for the production of various derivatives that may enhance the compound's biological activity .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- A study published in PubMed highlighted the synthesis of four stereoisomers of a related compound, which were evaluated as cocaine binding site ligands at the dopamine transporter, demonstrating varying degrees of potency compared to cocaine itself .
- Another investigation focused on the compound's potential as a biochemical probe, assessing its interactions with biological systems and its implications for drug development in treating neurological disorders.
Q & A
Q. What are the established synthetic methodologies for Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate?
The synthesis typically involves a multi-step strategy leveraging Diels-Alder reactions and intramolecular cyclization. For example:
- Step 1 : Formation of a C-4 unsaturated oxazolone via condensation of hippuric acid (N-benzoylglycine) and 2-thiophenecarboxaldehyde .
- Step 2 : Diels-Alder reaction with Danishefsky’s diene to generate cycloadducts .
- Step 3 : Intramolecular nucleophilic displacement to construct the 7-azabicyclo[2.2.1]heptane skeleton .
- Step 4 : Methanesulfonate cyclization and column chromatography purification, yielding the racemic product in 75% yield (multi-gram scale) .
Alternative routes include radical translocation reactions (e.g., BuSnH-mediated cyclization of α-acylamino radicals) and Curtius rearrangements starting from cyclohexenecarboxylic acid derivatives .
Q. How is chiral resolution achieved for enantiomers of this compound?
Chiral HPLC is the primary method for resolving racemic mixtures. For example:
- A racemic mixture of methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved using chiral stationary phases, yielding enantiopure derivatives .
- The method is scalable and applicable to other 7-azanorbornane-based α-amino acid chimeras .
Q. What safety precautions are critical during handling?
Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) . Mitigation strategies:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator (e.g., P95) for aerosolized particles .
- Ventilation : Ensure fume hoods for reactions generating hazardous gases (e.g., NO) .
- Spill Management : Collect spills using non-sparking tools and dispose via licensed waste services .
Q. What spectroscopic techniques are used for structural characterization?
- 1H NMR : Key signals include δ 1.42–1.69 ppm (bridgehead protons) and δ 4.51 ppm (carboxylate methyl group) .
- MS (ESI) : A molecular ion peak at m/z 658.9 [M+H] is observed for derivatives .
- X-ray crystallography is recommended for confirming stereochemistry in complex derivatives .
| Example NMR Data (DMSO-d6, 400 MHz) |
|---|
| δ 11.52 (br s, 1H, NH) |
| δ 7.91–7.60 (m, 2H, aromatic) |
| δ 5.27 (s, 2H, CH) |
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
- Epimerization : Treatment of exo-formyl derivatives with triethylamine in methanol induces β-epimerization, enabling access to thermodynamically stable endo isomers .
- Stereoselective Functionalization : SmI-mediated reduction of ketones in constrained bicyclic systems ensures site-specific functionalization (e.g., C-2 ketone reduction) .
Q. What strategies enable synthesis of biologically active derivatives (e.g., epibatidine analogues)?
- Radical Cyclization : BuSnH-mediated reactions generate 7-azabicyclo[2.2.1]heptane scaffolds for nicotinic acetylcholine receptor (nAChR) ligands .
- Conformational Constraint : Incorporation of N-sulfonyl groups or thiazole-carboxylate moieties enhances binding affinity to nAChRs .
| Key Derivative | Biological Target | Synthetic Route |
|---|---|---|
| Epibatidine analogue | α4β2 nAChR subtype | Radical cyclization |
| Glutamic acid analogue | NMDA receptors | Wittig/Michael tandem reaction |
Q. How do radical cyclization methods improve synthetic efficiency?
- Regiocontrol : Substituents on prop-2-enyl groups dictate 5-exo vs. 6-endo cyclization outcomes (e.g., 42% yield for 7-azabicyclo[2.2.1]heptane vs. 30% for 8-azabicyclo[3.2.1]octane) .
- Diastereoselectivity : Pyrrolidine ring substituents influence cyclization stereochemistry, enabling selective access to diastereomeric mixtures .
Q. What analytical methods resolve data contradictions in stereochemical assignments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
